![molecular formula C74H117N17O21 B12653472 Tridecaptin C CAS No. 67922-31-0](/img/structure/B12653472.png)
Tridecaptin C
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Overview
Description
Tridecaptin C is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These peptides exhibit potent activity against Gram-negative bacteria by targeting the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane, thereby disrupting the proton-motive force . Tridecaptins are known for their linear structure, which makes them highly amenable to synthetic modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecaptin C can be synthesized through non-ribosomal peptide synthesis (NRPS). This method involves the use of multi-enzyme complexes that assemble the peptide in a stepwise manner. The linear structure of tridecaptins allows for various synthetic analogues to be created, enhancing antimicrobial activity and stability .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the peptide, while chemical synthesis involves the stepwise assembly of the peptide using solid-phase peptide synthesis (SPPS) techniques .
Chemical Reactions Analysis
Types of Reactions: Tridecaptin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially enhancing its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups, altering the peptide’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various analogues of this compound with enhanced antimicrobial activity, stability, and reduced cost of synthesis .
Scientific Research Applications
Antimicrobial Efficacy
Tridecaptin C has demonstrated significant antimicrobial activity against various clinically relevant strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound range from 1 to 8 µg/mL depending on the bacterial strain tested .
Table 1: Antimicrobial Activity of this compound Against Various Strains
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Acinetobacter baumannii | 1-8 | |
Pseudomonas aeruginosa | 1-8 | |
Escherichia coli | 4-16 | |
Klebsiella pneumoniae | 4-16 |
Synergistic Effects with Other Antibiotics
This compound has shown promising results when used in combination with other antibiotics, enhancing their efficacy against resistant strains. For instance, studies have indicated that this compound can significantly reduce the MIC of rifampicin and vancomycin when used together, achieving reductions up to 512-fold in some cases . This synergy is particularly beneficial in treating infections caused by multidrug-resistant organisms.
Table 2: Synergistic Effects of this compound with Other Antibiotics
Preclinical Studies and Safety Profile
Preclinical studies have shown that this compound is well-tolerated in animal models. For example, doses of up to 72 mg/kg administered subcutaneously did not result in significant toxicity . Furthermore, the pharmacokinetics of this compound indicate that maintaining a plasma concentration of around 16 µg/mL can effectively eradicate bacterial populations within a few hours .
Future Directions and Research Opportunities
The ongoing research into this compound focuses on optimizing its structure to enhance its antibacterial properties and reduce potential side effects. Synthetic analogs are being developed to improve stability and efficacy against a broader range of pathogens while minimizing hemolytic activity . Future studies will also explore the potential for clinical applications and the development of novel formulations.
Mechanism of Action
Tridecaptin C exerts its effects by binding to the Gram-negative version of the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane. This binding disrupts the proton-motive force, leading to bacterial cell death. The linear structure of this compound allows for synthetic modifications that can enhance its antimicrobial activity and stability .
Comparison with Similar Compounds
Tridecaptin A: Similar in structure but with different amino acid compositions and lipid tail structures.
Tridecaptin B: Another member of the tridecaptin family with variations in its amino acid sequence.
Uniqueness of Tridecaptin C: this compound is unique due to its specific amino acid composition and lipid tail structure, which contribute to its potent activity against Gram-negative bacteria. Its linear structure also makes it highly amenable to synthetic modification, allowing for the creation of various analogues with enhanced properties .
Properties
CAS No. |
67922-31-0 |
---|---|
Molecular Formula |
C74H117N17O21 |
Molecular Weight |
1580.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[(3-hydroxy-9-methyldecanoyl)amino]-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H117N17O21/c1-39(2)17-11-9-14-20-45(95)33-57(96)89-60(40(3)4)71(108)84-49(25-28-75)63(100)79-35-58(97)80-54(36-92)69(106)86-53(32-44-34-78-47-22-16-15-21-46(44)47)68(105)87-55(37-93)70(107)83-50(26-29-76)64(101)82-51(27-30-77)65(102)85-52(31-43-18-12-10-13-19-43)67(104)81-48(23-24-59(98)99)66(103)90-62(42(7)8)73(110)91-61(41(5)6)72(109)88-56(38-94)74(111)112/h10,12-13,15-16,18-19,21-22,34,39-42,45,48-56,60-62,78,92-95H,9,11,14,17,20,23-33,35-38,75-77H2,1-8H3,(H,79,100)(H,80,97)(H,81,104)(H,82,101)(H,83,107)(H,84,108)(H,85,102)(H,86,106)(H,87,105)(H,88,109)(H,89,96)(H,90,103)(H,91,110)(H,98,99)(H,111,112)/t45?,48-,49+,50-,51+,52-,53+,54+,55-,56-,60+,61+,62-/m0/s1 |
InChI Key |
WPHNALIPTSADPN-JCGBKWPZSA-N |
Isomeric SMILES |
CC(C)CCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)O |
Canonical SMILES |
CC(C)CCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)O |
Origin of Product |
United States |
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